molecular formula C10H5Cl2NO2 B151507 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one CAS No. 125850-00-2

3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one

Cat. No. B151507
M. Wt: 242.05 g/mol
InChI Key: IGNPWBLOQVVRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one, also known as DCPO, is a heterocyclic organic compound that belongs to the oxazinone family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry.

Mechanism Of Action

The mechanism of action of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption ultimately results in cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been reported to exhibit several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of the immune system. Additionally, 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations of using 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one. One potential direction is the development of novel 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one in other fields, such as material science and environmental chemistry. Finally, the mechanism of action of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one needs to be further elucidated to fully understand its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one can be achieved through several methods, including the reaction of chlorophenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a dehydrating agent. Another method involves the reaction of 3,5-dichlorosalicylic acid with phenyl isocyanate in the presence of a catalyst.

Scientific Research Applications

3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one exhibits anticancer activity by inducing apoptosis in cancer cells. Additionally, 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of novel antibiotics.

properties

CAS RN

125850-00-2

Product Name

3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

3,5-dichloro-6-phenyl-1,4-oxazin-2-one

InChI

InChI=1S/C10H5Cl2NO2/c11-8-7(6-4-2-1-3-5-6)15-10(14)9(12)13-8/h1-5H

InChI Key

IGNPWBLOQVVRGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl

synonyms

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-phenyl-

Origin of Product

United States

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